molecular formula C18H17D9N4O2 B1164629 AB-PINACA-d9 (exempt preparation)

AB-PINACA-d9 (exempt preparation)

Cat. No.: B1164629
M. Wt: 339.5
InChI Key: GIMHPAQOAAZSHS-XKXPCLCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB-PINACA-d9 (exempt preparation) is intended for use as an internal standard for the quantification of AB-PINACA by GC- or LC-MS. AB-PINACA is a synthetic cannabinoid which has recently been identified in illegal herbal products. Structurally, this designer drug is developed on an indazole base, which distinguishes it from the many JWH compounds having an indolyl base. AB-PINACA should not be confused with APINACA (also called AKB48;  Item Nos. ISO00060 | ISO60060), another indazole designed with a carboxamide moiety. The biochemical, physiological, and toxicological properties of AB-PINACA have not been determined. AB-PINACA-d9 is regulated as a Schedule I compound in the United States. AB-PINACA-d9 (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.

Properties

Molecular Formula

C18H17D9N4O2

Molecular Weight

339.5

InChI

InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1/i1D3,4D2,5D2,8D2

InChI Key

GIMHPAQOAAZSHS-XKXPCLCBSA-N

SMILES

O=C(N[C@H](C(N)=O)C(C)C)C1=NN(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C2=C1C=CC=C2

Synonyms

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(pentyl-2,2/',3,3/',4,4/',5,5,5-d9)-1H-indazole-3-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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